molecular formula C14H17NO2 B7642544 N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide

N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide

Cat. No. B7642544
M. Wt: 231.29 g/mol
InChI Key: ASFISZVXXZDRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide, also known as PACAP-27, is a neuropeptide that is involved in various physiological functions. It was first isolated from the hypothalamus and has been found to be present in various tissues, including the brain, adrenal gland, and pancreas. The purpose of

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide involves the activation of three different receptors: PAC1, VPAC1, and VPAC2. These receptors are G protein-coupled receptors that are widely expressed in the nervous system. The activation of these receptors leads to the activation of various intracellular signaling pathways, including the cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin. It has also been found to have neuroprotective effects, protecting neurons from various insults, including ischemia, oxidative stress, and excitotoxicity. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide in lab experiments is its specificity for the PAC1, VPAC1, and VPAC2 receptors. This allows researchers to selectively activate these receptors and study their downstream effects. Additionally, this compound is a relatively stable peptide that can be easily synthesized and purified. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in some studies.

Future Directions

There are many future directions for the study of N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide. One area of research is the development of PAC1, VPAC1, and VPAC2 receptor agonists and antagonists for the treatment of various neurological disorders. Additionally, the role of this compound in the regulation of energy metabolism and obesity is an area of active research. Finally, the use of this compound as a diagnostic and prognostic marker for various diseases is an area of interest.
Conclusion
In conclusion, this compound is a neuropeptide that has a wide range of effects on the nervous system and various physiological functions. Its mechanism of action involves the activation of three different receptors, and it has been found to have neuroprotective, anti-inflammatory, and hormone-regulating effects. While there are some limitations to using this compound in lab experiments, there are many future directions for the study of this neuropeptide.

Synthesis Methods

The synthesis of N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide involves solid-phase peptide synthesis, which is a widely used method for the production of peptides. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide has been extensively studied for its role in various physiological functions, including neurotransmission, neuroprotection, and neuroendocrine regulation. It has been found to have a wide range of effects on the nervous system, including the regulation of neuronal excitability, synaptic plasticity, and neurotransmitter release.

properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)cyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-10-13(11-6-2-1-3-7-11)15-14(17)12-8-4-5-9-12/h1-3,6-8,13,16H,4-5,9-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFISZVXXZDRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)NC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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